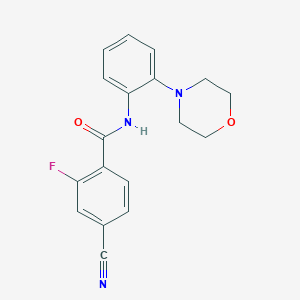![molecular formula C21H19ClN2O4 B250749 N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide](/img/structure/B250749.png)
N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies.
Mecanismo De Acción
N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide binds to the ATP-binding pocket of BTK, thereby inhibiting its kinase activity and downstream signaling pathways. BTK inhibition leads to decreased activation of the PI3K-AKT-mTOR pathway, which is a key regulator of cell survival and proliferation. This compound also inhibits the activation of NF-kB and MAPK signaling pathways, which are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit proliferation of B cell lines and primary CLL cells. In addition, this compound has been shown to inhibit the production of cytokines and chemokines that are involved in the regulation of immune responses. This compound has also been shown to modulate the function of immune cells, including T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide is a potent and selective inhibitor of BTK, with an IC50 value of 0.85 nM. This compound has been shown to be effective in preclinical models of B cell malignancies, including CLL, MCL, and DLBCL. However, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
Future research on N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide should focus on the following areas:
1. Clinical trials: Phase I/II clinical trials are needed to evaluate the safety and efficacy of this compound in patients with B cell malignancies.
2. Combination therapy: this compound may be combined with other targeted therapies, such as venetoclax, to improve its efficacy in B cell malignancies.
3. Biomarker discovery: Biomarkers that predict response to this compound may be identified to guide patient selection and treatment.
4. Mechanism of resistance: Mechanisms of resistance to this compound may be elucidated to develop strategies to overcome resistance.
5. Other indications: this compound may have potential therapeutic applications in other diseases, such as autoimmune disorders and inflammatory diseases.
Conclusion:
This compound is a small molecule inhibitor that targets BTK and has shown promising results in preclinical studies as a potential treatment for B cell malignancies. Future research should focus on clinical trials, combination therapy, biomarker discovery, mechanisms of resistance, and other potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the coupling of 4-chlorophenoxyacetic acid with 2-methylpropanoyl chloride to form the corresponding acid chloride, which is then coupled with 4-aminophenyl-2-furamide to give the final product.
Aplicaciones Científicas De Investigación
N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BCR signaling and induces apoptosis in B cell lines and primary CLL cells. In vivo studies have demonstrated the efficacy of this compound in reducing tumor growth and prolonging survival in mouse models of CLL and MCL.
Propiedades
Fórmula molecular |
C21H19ClN2O4 |
|---|---|
Peso molecular |
398.8 g/mol |
Nombre IUPAC |
N-[4-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O4/c1-21(2,28-17-11-5-14(22)6-12-17)20(26)24-16-9-7-15(8-10-16)23-19(25)18-4-3-13-27-18/h3-13H,1-2H3,(H,23,25)(H,24,26) |
Clave InChI |
STKRLIYCYZQEHM-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2)OC3=CC=C(C=C3)Cl |
SMILES canónico |
CC(C)(C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B250675.png)
![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250676.png)
![4-cyano-2-fluoro-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250679.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B250680.png)
![N-[2-(difluoromethoxy)phenyl]butanamide](/img/structure/B250681.png)
![Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250684.png)
![5-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B250687.png)


